(2S)-7,4'-dihydroxy-3'-prenylflavan

Description

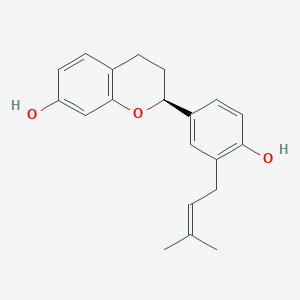

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H22O3 |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |

Clé InChI |

HORNIGLAKNPZGF-IBGZPJMESA-N |

SMILES isomérique |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of (2S)-7,4'-dihydroxy-3'-prenylflavan from Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product (2S)-7,4'-dihydroxy-3'-prenylflavan from plant sources. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

This compound is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Prenylated flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavan has been isolated from plants such as Broussonetia papyrifera and has demonstrated noteworthy anti-inflammatory and anti-oral microbial properties.[1] Structurally similar compounds have also been shown to influence important cellular signaling pathways, such as the p38 MAPK pathway, which is involved in adipogenesis and glucose uptake. The presence of the prenyl group often enhances the biological activity of flavonoids. This guide serves as a technical resource for the efficient isolation and characterization of this promising natural compound.

Plant Sources and Extraction

The primary documented plant source for the isolation of this compound is Broussonetia papyrifera, a deciduous tree in the family Moraceae.[1] The aerial parts of the plant are typically used for the extraction process.

Experimental Protocol: Extraction

A detailed protocol for the initial extraction of flavonoids from Broussonetia papyrifera is as follows:

-

Plant Material Preparation: The air-dried aerial parts of Broussonetia papyrifera are powdered to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material (e.g., 5 kg) is extracted with 90% ethanol at room temperature.[1] This process is typically repeated twice to ensure maximum extraction of the target compounds.

-

Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity: petroleum ether, ethyl acetate (EtOAc), and n-butanol.[1]

-

Active Fraction Identification: Bioassays are often employed at this stage to identify the fraction with the highest concentration of the desired bioactive compounds. For the isolation of this compound and other anti-oral microbial flavanes, the ethyl acetate fraction has been shown to exhibit the highest activity and is therefore selected for further purification.[1]

Purification of this compound

The purification of the target compound from the enriched ethyl acetate fraction requires a multi-step chromatographic approach to separate the complex mixture of flavonoids and other phytochemicals.

Experimental Protocol: Chromatographic Purification

The following is a comprehensive, multi-step chromatographic protocol for the isolation of this compound:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The active ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution is performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 9:1 and gradually increasing the polarity to 5:5.[1]

-

This initial separation yields several fractions (e.g., Frs. A-F).[1]

-

-

Medium Pressure Liquid Chromatography (MPLC) (Secondary Fractionation):

-

The fraction containing the target compound (e.g., Fr. D) is further fractionated using MPLC on an MCI gel CHP20P column.

-

A gradient of methanol-water (MeOH-H₂O) is used as the mobile phase, with stepwise increases in methanol concentration (e.g., 5:95, 10:90, 30:70, 50:50, and 0:100).[1]

-

This step results in further sub-fractions (e.g., Frs. D-1 to D-5).[1]

-

-

Silica Gel and Sephadex LH-20 Column Chromatography (Fine Purification):

-

The sub-fraction containing this compound (e.g., Fr. D-3) is subjected to repeated silica gel column chromatography.

-

A solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) (e.g., 9:1:0.1) is used for elution.[1]

-

Further purification is achieved using a Sephadex LH-20 column to remove remaining impurities.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Polishing):

-

The final purification of this compound is typically achieved by preparative or semi-preparative HPLC to yield the pure compound.

-

Quantitative Data

While a precise yield for this compound from a specific starting amount of plant material is not explicitly detailed in the reviewed literature, the isolation of several flavanes from 5 kg of Broussonetia papyrifera yielded amounts in the range of 3 mg to 18 mg for individual compounds.[1] Purity of the final product should be assessed by analytical HPLC and spectroscopic methods (NMR, MS).

| Parameter | Value/Method | Source |

| Plant Source | Broussonetia papyrifera (aerial parts) | [1] |

| Extraction Solvent | 90% Ethanol | [1] |

| Active Fraction | Ethyl Acetate | [1] |

| Purification Yield | Estimated in the range of <0.001% from dried plant material | [1] |

| Purity Assessment | Analytical HPLC, NMR, Mass Spectrometry | Standard Practice |

Structural Elucidation and Characterization

The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound.

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including signals for the aromatic protons on the A and B rings, and the protons of the heterocyclic C ring. The prenyl group will exhibit distinct signals for its vinyl proton, methylene protons, and two methyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the carbons of the flavan core, and the five carbons of the prenyl substituent. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂O₃, MW: 310.39). Fragmentation patterns can provide further structural information. |

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory and anti-oral microbial activities.[1] While the precise anti-inflammatory signaling pathway for this specific compound is not fully elucidated, flavonoids are known to modulate key inflammatory pathways. A structurally related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation. The activation of this pathway by certain prenylated flavans suggests a potential mechanism for their observed biological effects.

Caption: Potential activation of the p38 MAPK pathway by this compound.

Experimental Workflow Visualization

The overall process for the isolation of this compound from Broussonetia papyrifera can be visualized as a multi-stage workflow.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Broussonetia papyrifera. The described protocols for extraction and multi-step chromatographic purification, along with the summarized data and workflow visualizations, offer a valuable resource for researchers in natural product chemistry and drug discovery. The potent biological activities of this and related prenylated flavonoids underscore the importance of robust and efficient isolation methods to facilitate further investigation into their therapeutic potential. Future research should focus on optimizing the yield of the isolation process and further elucidating the specific molecular mechanisms underlying the biological activities of this promising natural compound.

References

Biosynthesis of 7,4'-Dihydroxy-3'-prenylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 7,4'-dihydroxy-3'-prenylflavan is not well-documented in existing scientific literature. Therefore, this guide presents a putative biosynthetic pathway based on established principles of flavonoid biochemistry. The enzymes and protocols described are representative of those known to catalyze analogous reactions.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for drug development. Prenylation, the attachment of a lipophilic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and target interaction.[1] 7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid with a flavan backbone, hydroxyl groups at positions 7 and 4', and a prenyl group at the 3' position. While its natural occurrence is not definitively established, understanding its potential biosynthesis is crucial for synthetic biology approaches to produce this and other novel prenylated flavonoids.

This technical guide outlines a putative biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan, provides quantitative data for key enzymatic steps, details relevant experimental protocols, and includes visualizations to illustrate the proposed metabolic route and experimental workflows.

Putative Biosynthetic Pathway

The proposed biosynthesis of 7,4'-dihydroxy-3'-prenylflavan begins with the central flavonoid precursor, (2S)-naringenin, which is derived from the general phenylpropanoid pathway. The pathway is hypothesized to proceed through the following key steps:

-

Prenylation: A flavonoid prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring of (2S)-naringenin.

-

Reduction: A series of enzymatic reductions convert the resulting 3'-prenylnaringenin into the final flavan product. This likely involves the reduction of the C4-carbonyl group by a flavanone 4-reductase (FNR) to yield a flavan-4-ol, followed by dehydration and further reduction of the C2-C3 double bond. Alternatively, a flavone reductase-like enzyme might be involved.[2]

Quantitative Data for Key Enzymes

The following table summarizes kinetic parameters for representative enzymes that could catalyze the key steps in the putative biosynthetic pathway.

| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Flavonoid 3'-hydroxylase | F3'H | Eleusine coracana | Naringenin | 1.08 (mmol/L) | - | - | [3] |

| Flavonoid Prenyltransferase | LaPT1 (Isoflavonoid specific) | Lupinus albus | Genistein | 11.7 ± 1.1 | 0.051 ± 0.001 | 4360 | [4] |

| Flavone Synthase I | DcFNS I | Daucus carota | Naringenin | 76 | 0.0121 | 159 | [1] |

| Flavanone 4-reductase | - | Sinningia cardinalis | Naringenin | - | - | - | [5] |

Experimental Protocols

Heterologous Expression and Purification of a Flavonoid Prenyltransferase

This protocol is adapted for the expression of a his-tagged prenyltransferase in E. coli.[6][7]

1. Gene Synthesis and Cloning:

-

Codon-optimize the prenyltransferase gene for E. coli expression.

-

Synthesize the gene and clone it into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

2. Transformation and Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (12,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay for Flavonoid Prenyltransferase

This assay measures the conversion of a flavonoid substrate to its prenylated product.[4]

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

100 µM Flavonoid substrate (e.g., Naringenin)

-

100 µM Dimethylallyl pyrophosphate (DMAPP)

-

5-10 µg of purified prenyltransferase enzyme

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Purification of a Membrane-Bound Flavonoid 3'-Hydroxylase

This protocol is a general guideline for the purification of a microsomal P450 enzyme.[3][8]

1. Microsome Preparation:

-

Homogenize plant tissue or yeast cells expressing the hydroxylase in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol).

-

Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a minimal volume of storage buffer.

2. Solubilization and Chromatography:

-

Solubilize the microsomal proteins using a mild non-ionic detergent (e.g., Triton X-100 or CHAPS).

-

Clarify the solubilized fraction by ultracentrifugation.

-

Apply the supernatant to an ion-exchange chromatography column (e.g., DEAE-cellulose) equilibrated with buffer containing a low concentration of the detergent.

-

Wash the column and elute the protein with a salt gradient (e.g., 0-500 mM KCl).

-

Further purify the active fractions using gel filtration chromatography (e.g., Sephadex G-100).

-

Monitor enzyme activity and protein concentration throughout the purification process.

HPLC Analysis of Prenylated Flavonoids

This method is suitable for the separation and quantification of prenylated flavonoids.[9][10][11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-90% A; 35-40 min, 90% A; 40-45 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm for flavanones, 340 nm for flavones).

-

Quantification: Use external standards of the target compounds to generate a calibration curve.

Conclusion

While the direct biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan remains to be elucidated, this guide provides a robust framework for its potential synthesis based on known enzymatic reactions in flavonoid metabolism. The presented putative pathway, along with the detailed experimental protocols and quantitative data for analogous enzymes, offers a valuable resource for researchers in synthetic biology and drug discovery. Further investigation into novel flavonoid-modifying enzymes, particularly prenyltransferases with specificity for the flavan skeleton, will be crucial for the efficient production of this and other promising bioactive compounds.

References

- 1. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel flavone reductase and dissection of its physiological function in gut clostridia----SIPPE|Institute of Plant Physiology and Ecology, SIBS, CAS [english.cemps.cas.cn]

- 3. Isolation, Purification and Characterization of Flavonoid 3’-hydroxylase in Fresh-cut Chinese Water-chestnut [spkx.net.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. Flavanone 4-reductase - Wikipedia [en.wikipedia.org]

- 6. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. Purification of Membrane Proteins [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S)-7,4'-dihydroxy-3'-prenylflavan: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring flavan, a subclass of flavonoids, characterized by a dihydroxylated flavan backbone with a prenyl group substitution. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated anti-inflammatory and anti-oral microbial properties. This guide synthesizes available data on its isolation, potential mechanisms of action, and includes relevant experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound possesses the characteristic flavan core structure, consisting of two benzene rings (A and B) and a dihydropyran heterocycle (C ring). The "(2S)" designation indicates the stereochemistry at the C2 position of the C ring. The hydroxyl groups are located at positions 7 and 4', and a prenyl (3-methyl-2-buten-1-yl) group is attached to the 3' position of the B ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-7-ol | N/A |

| Chemical Formula | C20H22O3 | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| CAS Number | 376361-96-5 | [1] |

| SMILES | C/C(C)=C/CC1=C(O)C=CC(=C1)[C@H]2CCC3=C(O2)C=C(O)C=C3 | [1] |

| Solubility | Soluble in DMSO | N/A |

| Appearance | Not explicitly reported, likely a solid | N/A |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including aromatic protons on the A and B rings, and aliphatic protons on the C ring. The prenyl group will exhibit distinct signals for its vinyl and methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 20 carbon atoms, with chemical shifts indicative of aromatic, aliphatic, and oxygenated carbons.

2.2. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavages of the prenyl group and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.

Biological Activity and Signaling Pathways

This compound has been shown to possess noteworthy biological activities.

3.1. Anti-inflammatory Activity

This flavan has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells, with a reported IC50 value of 28.4 μM.[2] The overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic role for this compound in inflammatory conditions.

While the precise signaling pathway modulated by this compound has not been definitively elucidated, other prenylated flavonoids are known to exert their anti-inflammatory effects through several key pathways:

-

NF-κB Signaling Pathway: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also critical in mediating inflammatory responses.[6][7][8] Prenylated flavonoids have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases.[6][7][8]

Diagram 1: Potential Anti-inflammatory Signaling Pathways

Caption: Potential mechanisms of anti-inflammatory action.

3.2. Anti-oral Microbial Activity

This compound has been identified as having activity against oral microbes. This suggests its potential for application in oral hygiene products or as a therapeutic agent for oral infections.

3.3. Other Activities

Interestingly, this compound was found to be inactive as an aromatase inhibitor.[2] Aromatase is an enzyme involved in estrogen biosynthesis and is a target for some cancer therapies.

Isolation and Synthesis

4.1. Isolation from Natural Sources

This compound has been isolated from the plant Broussonetia papyrifera, also known as paper mulberry. A general procedure for its extraction and isolation involves:

-

Extraction: The air-dried plant material is powdered and extracted with a solvent such as ethanol.

-

Partitioning: The crude extract is then partitioned with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with flavonoids.

-

Chromatography: The bioactive fraction is subjected to column chromatography (e.g., silica gel) with a gradient elution system (e.g., chloroform-methanol) to separate the different components.

-

Purification: Further purification of the fractions containing the target compound can be achieved using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

Diagram 2: General Isolation Workflow

Caption: General workflow for isolation from natural sources.

4.2. Chemical Synthesis

A common strategy for the synthesis of prenylated flavanones, which can be precursors to flavans, involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization. For this compound, a potential synthetic route would involve:

-

Preparation of Prenylated Benzaldehyde: Synthesis of 4-hydroxy-3-prenylbenzaldehyde.

-

Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a suitably protected 2,4-dihydroxyacetophenone to form a chalcone.

-

Cyclization: Intramolecular cyclization of the chalcone to form the flavanone ring system.

-

Reduction and Deprotection: Reduction of the flavanone to the corresponding flavan and removal of any protecting groups.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of flavonoids like this compound.

5.1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Diagram 3: NO Production Assay Workflow

Caption: Workflow for the nitric oxide production assay.

5.2. Western Blot for NF-κB and MAPK Signaling

This protocol is used to determine the effect of the compound on key proteins in inflammatory signaling pathways.

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anti-oral microbial activities. Its chemical structure and properties make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its impact on key inflammatory signaling pathways. The development of efficient synthetic routes and comprehensive toxicological studies will also be crucial for its potential therapeutic applications. This technical guide provides a foundational resource for researchers to advance the understanding and utilization of this bioactive flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A prenylated flavonoid, 10-oxomornigrol F, exhibits anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. Due to the limited availability of publicly accessible, consolidated spectroscopic data, this document serves as a foundational template. It presents the expected data formats and detailed experimental protocols based on established methods for the analysis of similar flavonoid structures. The information herein is intended to guide researchers in their analytical workflows and data interpretation for this compound and related compounds.

Chemical Structure

-

Compound Name: this compound

-

Molecular Formula: C₂₀H₂₂O₃

-

Molecular Weight: 310.39 g/mol

-

CAS Number: 376361-96-5

Spectroscopic Data (Template)

The following tables represent a template for the spectroscopic data of this compound. Actual experimental values should be populated based on empirical measurements.

Table 1: ¹H NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| [Value] | [e.g., d] | [Value] | [e.g., 1H] | [Proton] |

| [Value] | [e.g., dd] | [Value, Value] | [e.g., 1H] | [Proton] |

| [Value] | [e.g., t] | [Value] | [e.g., 1H] | [Proton] |

| [Value] | [e.g., m] | [e.g., 2H] | [Proton] | |

| [Value] | [e.g., s] | [e.g., 3H] | [Proton] | |

| [Value] | [e.g., s] | [e.g., 3H] | [Proton] | |

| [Value] | [e.g., br s] | [e.g., 1H] | [OH Proton] | |

| [Value] | [e.g., br s] | [e.g., 1H] | [OH Proton] |

Solvent: CDCl₃ or Acetone-d₆, Frequency: 400 or 500 MHz

Table 2: ¹³C NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| [Value] | [e.g., C] | [Carbon] |

| [Value] | [e.g., CH] | [Carbon] |

| [Value] | [e.g., CH₂] | [Carbon] |

| [Value] | [e.g., CH₃] | [Carbon] |

| [Value] | [e.g., C] | [Carbon] |

Solvent: CDCl₃ or Acetone-d₆, Frequency: 100 or 125 MHz

Table 3: Mass Spectrometry Data (Template)

| Ionization Mode | Mass Analyzer | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) |

| ESI | Q-TOF | [Value] | [Value], [Value] |

Table 4: UV-Visible Spectroscopic Data (Template)

| Solvent | λmax (nm) |

| Methanol | [Value], [Value] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the characterization of novel flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are to be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz. Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are to be reported in parts per million (ppm) relative to TMS, and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are to be obtained using a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed in both positive and negative ion modes. Samples should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are to be recorded on a spectrophotometer. The sample should be dissolved in a spectroscopic grade solvent, such as methanol or ethanol. The spectrum should be scanned over a wavelength range of 200-600 nm.

Isolation of this compound (General Procedure)

A generalized workflow for the isolation of a prenylated flavonoid from a plant source, such as Cudrania tricuspidata, is as follows:

Potential Signaling Pathway Involvement (Hypothetical)

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many prenylated flavonoids are known to interact with inflammatory and cell survival pathways. A hypothetical pathway is diagrammed below.

The Biological Activity of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan, a prenylated flavonoid, has demonstrated notable biological activities, primarily as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its known biological effects, supported by available quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways. While research on this specific flavan is ongoing, this document synthesizes current knowledge to support further investigation and drug development efforts.

Introduction

Flavonoids are a broad class of plant secondary metabolites recognized for their diverse pharmacological properties. The addition of a prenyl group to the flavonoid backbone can significantly enhance their biological activity. This compound is one such compound that has been identified as a modulator of inflammatory responses. This guide will delve into its characterized anti-inflammatory effects and explore its potential in other therapeutic areas based on the activities of structurally related prenylated flavonoids.

Quantitative Biological Activity

The primary characterized biological activity of this compound is its anti-inflammatory effect. Other potential activities, such as antioxidant, antimicrobial, and cytotoxic effects, are inferred from studies on similar prenylated flavonoids and are areas for future research.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Assay | Cell Line | Endpoint | Result (IC50) | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW264.7 | LPS-induced NO reduction | 28.4 μM | [1] |

| Aromatase Inhibition | Aromatase Assay | - | Enzyme Inhibition | Inactive | [1][2] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the method used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.

3.1.2. Nitric Oxide Measurement (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Griess Reagent Mix: Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Procedure:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of the Griess Reagent Mix to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

3.1.3. Experimental Workflow Diagram

Caption: Workflow for Nitric Oxide Inhibition Assay.

Signaling Pathways

While the precise signaling pathway modulated by this compound has not been definitively elucidated, flavonoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may inhibit the inflammatory response initiated by LPS. It is hypothesized that the compound interferes with the activation of the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators like nitric oxide synthase (iNOS).

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Future Directions

The current data establishes this compound as a compound with anti-inflammatory properties. However, to fully understand its therapeutic potential, further research is warranted in the following areas:

-

Antioxidant Activity: Quantitative assessment of its free radical scavenging capabilities using assays such as DPPH and ABTS.

-

Antimicrobial Activity: Determination of its minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

-

Cytotoxic Activity: Evaluation of its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to confirm the hypothesized mechanisms.

-

In Vivo Studies: Investigation of its efficacy and safety in animal models of inflammatory diseases.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide provides a foundation for researchers and drug development professionals by summarizing the available quantitative data, detailing relevant experimental protocols, and proposing a potential mechanism of action. Further in-depth studies are necessary to fully characterize its biological activity profile and to validate its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7,4'-Dihydroxy-3'-prenylflavan

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-3'-prenylflavan is a member of the flavonoid family, a diverse group of polyphenolic compounds found in various plants. Flavonoids, including prenylated derivatives, have garnered significant interest in the scientific community for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The addition of a prenyl group to the flavonoid backbone can enhance its lipophilicity and interaction with cellular membranes, often leading to increased biological activity compared to the non-prenylated parent compound. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of 7,4'-dihydroxy-3'-prenylflavan, with a focus on its effects on key cellular signaling pathways.

Core Mechanisms of Action

The biological activities of 7,4'-dihydroxy-3'-prenylflavan are multifaceted, primarily revolving around its anti-inflammatory and potential antioxidant and antiproliferative properties. While direct studies on this specific molecule are limited, compelling evidence from its stereoisomer, (2S)-7,4'-dihydroxy-3'-prenylflavan, and its non-prenylated parent compound, 7,4'-dihydroxyflavone, provides a strong foundation for understanding its mechanism of action.

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are well-documented, and this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests a direct modulation of inflammatory pathways.

Furthermore, the parent compound, 7,4'-dihydroxyflavone, has been demonstrated to potently inhibit the expression of MUC5AC, a mucin protein involved in the pathophysiology of obstructive lung diseases. This inhibition is achieved through the suppression of key inflammatory signaling pathways, namely NF-κB and STAT6, and the enhancement of histone deacetylase 2 (HDAC2) expression.[1][2] Given that the core flavonoid structure is responsible for this activity, it is highly probable that 7,4'-dihydroxy-3'-prenylflavan exerts its anti-inflammatory effects through similar mechanisms.

Table 1: Quantitative Data on the Anti-Inflammatory Activity of this compound and 7,4'-Dihydroxyflavone

| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 | Reference |

| This compound | Nitric Oxide (NO) Production | RAW264.7 | LPS | NO Inhibition | 28.4 μM | [3] |

| 7,4'-Dihydroxyflavone | MUC5AC Expression | NCI-H292 | PMA | MUC5AC Inhibition | 1.4 μM | [2] |

Potential Signaling Pathways

Based on the activities of closely related flavonoids, several signaling pathways are likely modulated by 7,4'-dihydroxy-3'-prenylflavan.

-

NF-κB Signaling Pathway: The inhibition of IκBα phosphorylation and subsequent reduction of NF-κB p65 nuclear translocation by 7,4'-dihydroxyflavone strongly suggests that the prenylated derivative will also target this critical inflammatory pathway.[1]

-

STAT6 Signaling Pathway: The observed reduction in STAT6 phosphorylation by 7,4'-dihydroxyflavone indicates another key anti-inflammatory mechanism that is likely shared by its prenylated counterpart.[1]

-

p38 MAPK Signaling Pathway: While not directly demonstrated for the 3'-prenyl isomer, the 8-prenyl isomer, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway. This suggests that prenylated dihydroxyflavans can modulate this pathway, although the specific effect (activation or inhibition) may depend on the position of the prenyl group and the cellular context.

-

PI3K/Akt Signaling Pathway: Many flavonoids are known to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Further investigation is warranted to determine if 7,4'-dihydroxy-3'-prenylflavan interacts with this pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is based on the Griess assay, which measures nitrite, a stable product of NO.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of 7,4'-dihydroxy-3'-prenylflavan. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and STAT6 Phosphorylation

This protocol outlines the general procedure for assessing the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: NCI-H292 cells are grown to 80-90% confluency and then treated with 7,4'-dihydroxy-3'-prenylflavan at various concentrations for a specified time, followed by stimulation with an appropriate agonist (e.g., PMA for MUC5AC induction).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated and total NF-κB p65 and STAT6 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Figure 1: Inferred inhibitory action on NF-κB and STAT6 signaling pathways.

Figure 2: Workflow for the Nitric Oxide (NO) production assay.

Conclusion

7,4'-Dihydroxy-3'-prenylflavan is a promising bioactive molecule with significant anti-inflammatory potential. Based on strong evidence from closely related compounds, its primary mechanism of action likely involves the modulation of key inflammatory signaling pathways, including NF-κB and STAT6. Further research is warranted to fully elucidate the complete mechanistic profile of this compound, including its effects on other signaling cascades such as the p38 MAPK and PI3K/Akt pathways, and to explore its potential as a therapeutic agent for inflammatory diseases. The provided experimental protocols and visualizations serve as a foundation for future investigations into the detailed molecular interactions of 7,4'-dihydroxy-3'-prenylflavan.

References

Unveiling the Pharmacological Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known and potential pharmacological effects, drawing from available in vitro data and studies on structurally related compounds. The document details its anti-inflammatory properties, including quantitative data and the likely underlying signaling pathways. Furthermore, it explores potential cytotoxic and antimicrobial activities, supported by evidence from similar prenylated flavonoids. While in vivo data remains limited, this guide consolidates the current understanding of this compound, presenting it as a promising candidate for further investigation in drug discovery and development. Experimental protocols for key assays are provided to facilitate future research in this area.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. The addition of a prenyl group to the flavonoid skeleton can significantly enhance their lipophilicity and interaction with biological membranes, often leading to increased potency and a wider range of pharmacological effects. This compound belongs to this class of prenylated flavonoids and has demonstrated notable biological activities that warrant further exploration. This guide aims to provide a detailed technical overview of its pharmacological effects to support ongoing and future research endeavors.

Pharmacological Effects

The pharmacological profile of this compound is primarily characterized by its anti-inflammatory properties. Evidence also suggests potential for cytotoxic and antimicrobial activities, largely inferred from studies on analogous compounds.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Aromatase Inhibitory Activity

Contrary to some other flavonoids, this compound has been reported to be inactive as an aromatase inhibitor[1][2].

Potential Cytotoxic Activity

While direct cytotoxic data for this compound is not extensively available, studies on related prenylated flavonoids, such as Abyssinone I and other prenylated chalcones and flavanones, have demonstrated significant cytotoxic effects against cancer cell lines. Notably, prenylated flavonoids have shown greater inhibitory activity against the MCF-7 breast cancer cell line compared to their non-prenylated counterparts[3]. This suggests that this compound may also possess valuable anti-cancer properties that should be investigated.

Potential Antimicrobial Activity

The class of prenylated flavonoids has been recognized for its antimicrobial potential. Research on similar compounds has shown inhibitory activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can also act synergistically with existing antibiotics, enhancing their efficacy. This indicates that this compound could be a candidate for development as an antimicrobial agent.

Quantitative Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound.

| Pharmacological Effect | Assay | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | LPS-induced Nitric Oxide Production | RAW264.7 | IC50 | 28.4 μM | [1] |

Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of structurally similar prenylated flavonoids, the anti-inflammatory activity of this compound is likely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound likely inhibits this pathway, leading to a reduction in NO production.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. LPS stimulation can activate these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of NO production in LPS-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: After a pre-incubation period of 1-2 hours, add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each concentration of the compound and calculate the IC50 value.

Note: A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to decreased cell viability.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells (e.g., MCF-7, RAW264.7)

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound has demonstrated clear anti-inflammatory activity in vitro, with a known IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for its cytotoxic and antimicrobial effects is pending, the established activities of structurally similar prenylated flavonoids strongly suggest that these are promising areas for future investigation.

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

-

In-depth Mechanistic Studies: Confirmation of the inhibitory effects on the NF-κB and MAPK pathways through western blotting and other molecular biology techniques.

-

Comprehensive In Vitro Profiling: Systematic evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against various pathogens.

-

In Vivo Efficacy and Safety Studies: Investigation of its anti-inflammatory and other potential therapeutic effects in animal models to assess its efficacy, pharmacokinetics, and safety profile.

References

- 1. The nuclear factor kappa B signaling pathway: integrating metabolism with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-7,4'-Dihydroxy-3'-prenylflavan: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavan that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature, focusing on its biological activities, putative mechanisms of action, and relevant experimental methodologies.

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy anti-inflammatory effects. In a key study, the compound was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This activity is a hallmark of anti-inflammatory potential. However, the compound was found to be inactive as an aromatase inhibitor.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | RAW264.7 | IC50 (LPS-induced NO production) | 28.4 μM | [1] |

| Aromatase Inhibition | - | Activity | Inactive | [1] |

Putative Signaling Pathway: p38 MAPK

While the direct signaling pathway for this compound has not been fully elucidated, studies on the closely related isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), provide valuable insights. DHPF has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This suggests that the 3'-prenyl isomer may exert its biological effects through a similar mechanism. The p38 MAPK pathway is a critical regulator of cellular responses to external stimuli, including inflammation and metabolic processes.

Caption: Putative p38 MAPK signaling pathway for this compound.

Experimental Protocols

Synthesis of Prenylated Flavanones (General Approach)

-

Prenylation of a Benzaldehyde Derivative: Introduction of a prenyl group onto a suitably protected hydroxybenzaldehyde.

-

Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a protected 2-hydroxyacetophenone to form a chalcone.

-

Cyclization: Intramolecular cyclization of the chalcone to yield the flavanone skeleton.

-

Deprotection: Removal of protecting groups to afford the final dihydroxy-prenylflavanone.

-

Reduction: Subsequent reduction of the flavanone to the corresponding flavan.

Caption: General synthetic workflow for prenylated flavans.

Isolation from Natural Sources

This compound has been identified as a natural product.[1] While the specific plant source and a detailed isolation protocol are not extensively documented in readily available literature, a general procedure for isolating flavonoids from plant material can be followed.[4]

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract is fractionated using column chromatography over silica gel or Sephadex LH-20.

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anti-inflammatory Activity Assay: LPS-Induced NO Production in RAW264.7 Cells

This assay is a standard in vitro method to screen for anti-inflammatory compounds.

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Caption: Workflow for the LPS-induced NO production assay.

Future Directions

The current body of literature provides a promising, albeit incomplete, picture of the therapeutic potential of this compound. Future research should focus on:

-

Elucidation of the specific natural source and development of a standardized isolation protocol.

-

Development of an efficient and stereoselective synthetic route.

-

In-depth investigation of the molecular mechanisms underlying its anti-inflammatory effects, including the validation of the p38 MAPK pathway's involvement.

-

Exploration of its potential effects on adipogenesis and glucose metabolism, drawing parallels from its 8-prenyl isomer.

-

In vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this intriguing natural product for the development of novel treatments for inflammatory and metabolic disorders.

References

The Discovery and History of Prenylated Flavans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavans are a significant class of naturally occurring flavonoids characterized by the addition of one or more isoprenoid moieties, most commonly a prenyl or geranyl group, to the flavan backbone. This structural modification dramatically increases the lipophilicity of the flavonoid molecule, enhancing its affinity for biological membranes and often leading to a significant amplification of its biological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of prenylated flavans, detailing key milestones, experimental protocols for their isolation and characterization, and a summary of their diverse biological activities.

A Historical Timeline of Discovery

The journey of discovering and understanding prenylated flavans has been a gradual process, marked by key advancements in analytical and synthetic chemistry. While flavonoids themselves have been known for much longer, the unique properties of their prenylated derivatives have garnered increasing attention over the past few decades.

Early Observations and the First Isolations:

While the exact first observation of a prenylated flavan is difficult to pinpoint, early phytochemical studies of plants from families like Leguminosae and Moraceae laid the groundwork for their discovery.[1] A significant milestone in the field was the report of the first O-prenylated flavonoids, 4',5-dihydroxy-7-isopentenyloxyflavanone and 5-hydroxy-7-isopentenyloxyflavanone, isolated from Helichrysum athrixiifolium by Bohlmann and Gören in 1984 .[2] This discovery opened the door to the systematic investigation of this new subclass of flavonoids.

The first report of a C-prenylated flavanone, (±)-C-3-prenylated flavanone, was a synthetic achievement, highlighting the growing interest in these compounds and the need for methods to access them for biological evaluation.[3]

A Surge in Discoveries:

The last two decades have witnessed an explosion in the discovery of new prenylated flavans, with over 1000 new compounds identified.[4] This surge can be attributed to the development of advanced analytical techniques, particularly hyphenated chromatography-mass spectrometry methods like LC-MS/MS, which have revolutionized natural product discovery.[5][6]

Pioneering Researchers and Key Contributions:

While it is challenging to single out a few individuals in a field with numerous contributors, the work of researchers focusing on the phytochemistry of plant families rich in these compounds, such as the Moraceae and Fabaceae, has been instrumental. Their systematic isolation and structure elucidation efforts have built the foundation of our current knowledge. Furthermore, synthetic chemists have played a crucial role in developing methods to produce these complex molecules, enabling extensive biological testing.[7]

Isolation and Structure Elucidation: Experimental Protocols

The isolation and structural characterization of prenylated flavans from natural sources is a meticulous process that involves a series of chromatographic and spectroscopic techniques.

Extraction of Prenylated Flavans from Plant Material

The initial step involves the extraction of the compounds from the plant matrix. Due to their increased lipophilicity compared to non-prenylated flavonoids, the choice of solvent is critical.

A General Protocol for Solvent Extraction:

-

Sample Preparation: The plant material (e.g., roots, leaves, or bark) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A common approach is to perform a sequential extraction with solvents of increasing polarity. A typical sequence would be:

-

Hexane or Chloroform: To remove highly nonpolar compounds like fats and waxes.

-

Ethyl Acetate: This solvent is often effective in extracting prenylated flavans due to their intermediate polarity.

-

Methanol or Ethanol: To extract more polar flavonoids and other compounds.

-

-

Extraction Procedure (Maceration):

-

The powdered plant material is soaked in the chosen solvent in a sealed container at room temperature.

-

The mixture is agitated periodically over a period of 24-72 hours.

-

The solvent is then filtered, and the process is repeated 2-3 times with fresh solvent to ensure complete extraction.

-

-

Concentration: The collected filtrates for each solvent are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of compounds, and therefore, requires further separation to isolate the individual prenylated flavans.

Typical Chromatographic Workflow:

-

Column Chromatography (CC): The crude ethyl acetate extract is often first subjected to open column chromatography on silica gel or Sephadex LH-20.

-

A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography that show promising profiles are further purified using preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

A gradient of water and methanol or acetonitrile is typically employed as the mobile phase.

-

This technique allows for the isolation of pure compounds.

-

Structure Elucidation by Spectroscopic Methods

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can be indicative of the flavonoid backbone and the nature and position of the prenyl group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure.

-

¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts of the methylene protons of the prenyl group can help determine its position on the flavonoid skeleton.[9][10]

-

¹³C NMR: Shows the number of carbon atoms in the molecule.

-

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for determining the attachment point of the prenyl group to the flavonoid core by observing long-range correlations between protons and carbons.[11]

-

Chemical Synthesis of Prenylated Flavans

The low natural abundance of many prenylated flavans has driven the development of synthetic methods to provide sufficient quantities for biological studies.

Key Synthetic Strategies:

-

Regioselective Prenylation: A major challenge in the synthesis of these compounds is controlling the position of the prenyl group attachment. One common method involves the Friedel-Crafts alkylation of a flavonoid precursor with a prenylating agent in the presence of a Lewis acid catalyst.[12]

-

Cyclization of Prenylated Chalcones: Another important strategy involves the synthesis of a prenylated chalcone intermediate, which is then cyclized to form the flavanone ring. This approach allows for the introduction of the prenyl group at an early stage of the synthesis.[13]

A General Synthetic Protocol (Example: Synthesis of a C-prenylated Flavanone):

-

Protection of Hydroxyl Groups: Hydroxyl groups on the flavonoid precursor that are not the target for prenylation are often protected to prevent side reactions.

-

Prenylation: The protected flavonoid is reacted with a prenylating agent (e.g., prenyl bromide) and a Lewis acid (e.g., boron trifluoride etherate) to introduce the prenyl group at the desired position.

-

Deprotection: The protecting groups are removed to yield the final prenylated flavanone.

-

Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography and HPLC.

Biological Activities and Signaling Pathways

The prenyl moiety significantly influences the biological activity of flavans, often leading to enhanced potency and a broader spectrum of action.[14][15]

Quantitative Biological Activity Data

The following tables summarize some of the reported biological activities of selected prenylated flavans.

Table 1: Anticancer Activity of Selected Prenylated Flavans (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Daphnegiravone D | Hep3B (Liver) | Not specified, but showed marked inhibition | [16] |

| Daphnegiravone D | HepG2 (Liver) | Not specified, but showed marked inhibition | [16] |

| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | |

| Aurone derivative of Xanthohumol | MV-4-11 (Leukemia) | 7.45 ± 0.87 | |

| Xanthohumol | Du145 (Prostate) | <14.71 | |

| Aurone derivative of Xanthohumol | Du145 (Prostate) | 14.71 ± 4.42 |

Table 2: Antimicrobial Activity of Selected Prenylated Flavans (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Gancaonin I | Streptococcus mutans | 6.25 | [12] |

| Isokanzonol V | Streptococcus mutans | 3.13 - 6.25 | [12] |

| 8-Prenylnaringenin | Streptococcus mutans | 25 | [12] |

| Glabrol | Streptococcus mutans | 6.25 - 12.5 | [12] |

| Glabrol | MRSA | 9 | [9] |

| 6,8-diprenylgenistein | MRSA | 9 | [9] |

| 4'-O-methylglabridin | MRSA | 10 | [9] |

| Prenylated Naringenin derivatives | Staphylococcus aureus (sensitive and resistant) | 5 - 50 | [2] |

Modulation of Key Signaling Pathways

Prenylated flavans have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Several prenylated flavans have been shown to inhibit the NF-κB signaling pathway. For example, Kazinol U, a prenylated flavan from Broussonetia kazinoki, prevents cytokine-induced β-cell death by suppressing the nuclear translocation of NF-κB.[7]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis. Daphnegiravone D, a prenylated flavonoid, induces G0/G1 arrest and apoptosis in human hepatocellular carcinoma cells through the p38/JNK MAPK pathways.[16]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to prenylated flavans.

References

- 1. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review: Biological activity, modification and synthetic methodologies of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studenttheses.uu.nl [studenttheses.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Origin and Evolution of Plant Flavonoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of the Prenyl Group in Flavonoid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Flavonoid Potential Through Prenylation